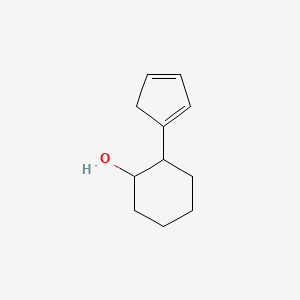![molecular formula C10H12Se B14616174 [(2-Methylprop-2-en-1-yl)selanyl]benzene CAS No. 59085-70-0](/img/structure/B14616174.png)
[(2-Methylprop-2-en-1-yl)selanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylprop-2-en-1-yl)selanyl]benzene typically involves the reaction of 2-methylprop-2-en-1-yl halides with sodium selenide or other selenium-containing reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
Preparation of Sodium Selenide: Sodium selenide is prepared by reacting elemental selenium with sodium in anhydrous ammonia.
Reaction with 2-Methylprop-2-en-1-yl Halide: The sodium selenide is then reacted with 2-methylprop-2-en-1-yl halide in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-Methylprop-2-en-1-yl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides with lower oxidation states.
Substitution: Compounds where the selenium atom is replaced by other functional groups.
Scientific Research Applications
[(2-Methylprop-2-en-1-yl)selanyl]benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of other organoselenium compounds and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [(2-Methylprop-2-en-1-yl)selanyl]benzene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The selenium atom can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Signal Transduction: It can modulate signal transduction pathways by interacting with specific proteins and receptors.
Comparison with Similar Compounds
[(2-Methylprop-2-en-1-yl)selanyl]benzene can be compared with other organoselenium compounds such as:
Selenomethionine: An amino acid containing selenium, known for its role in protein synthesis and antioxidant activity.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with significant biological importance.
Diphenyl diselenide: A compound with two selenium atoms bonded to phenyl groups, known for its antioxidant properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities
Properties
CAS No. |
59085-70-0 |
|---|---|
Molecular Formula |
C10H12Se |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-methylprop-2-enylselanylbenzene |
InChI |
InChI=1S/C10H12Se/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
InChI Key |
HSWBQORKCNGJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C[Se]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


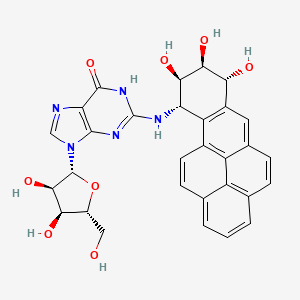
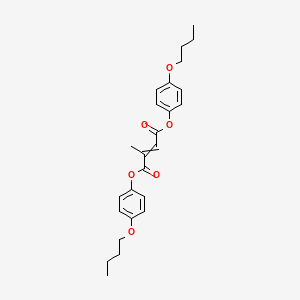

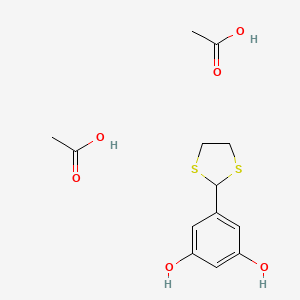

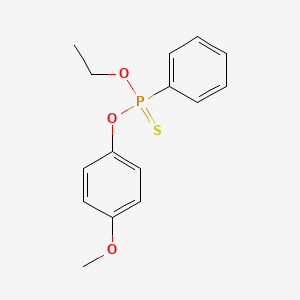
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)
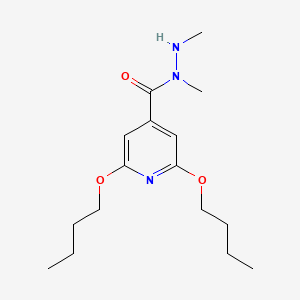

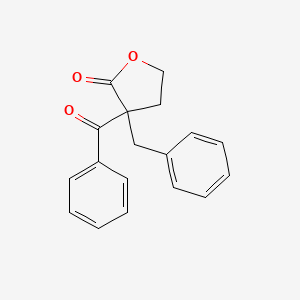
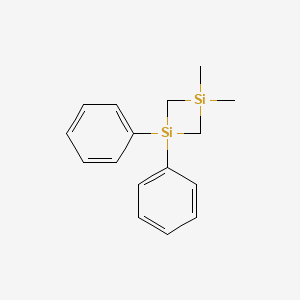
![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)

